![molecular formula C15H12O2S B14360439 Benzene, [[(phenylethynyl)sulfonyl]methyl]- CAS No. 92496-48-5](/img/structure/B14360439.png)
Benzene, [[(phenylethynyl)sulfonyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[(phenylethynyl)sulfonyl]methyl]- is an organic compound with a complex structure that includes a benzene ring, a phenylethynyl group, and a sulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(phenylethynyl)sulfonyl]methyl]- typically involves multiple steps, starting with the preparation of the phenylethynyl group, followed by its attachment to the benzene ring, and finally the introduction of the sulfonylmethyl group. Common reagents used in these reactions include phenylacetylene, benzene, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux .
Industrial Production Methods
Industrial production of Benzene, [[(phenylethynyl)sulfonyl]methyl]- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [[(phenylethynyl)sulfonyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Benzene, [[(phenylethynyl)sulfonyl]methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Benzene, [[(phenylethynyl)sulfonyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can participate in π-π interactions with aromatic amino acids, while the sulfonylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzene, [[(phenylethynyl)sulfonyl]methyl]- include:
- Benzene, 1-methyl-4-(phenylsulfonyl)-
- Benzene, 1-methyl-4-(methylsulfonyl)-
- Phenyl p-tolyl sulfone .
Uniqueness
What sets Benzene, [[(phenylethynyl)sulfonyl]methyl]- apart from these similar compounds is the presence of the phenylethynyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Propiedades
Número CAS |
92496-48-5 |
|---|---|
Fórmula molecular |
C15H12O2S |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-phenylethynylsulfonylmethylbenzene |
InChI |
InChI=1S/C15H12O2S/c16-18(17,13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,13H2 |
Clave InChI |
IHZFFVZKMPRZOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


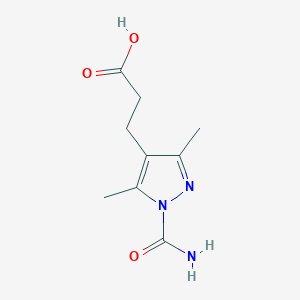
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
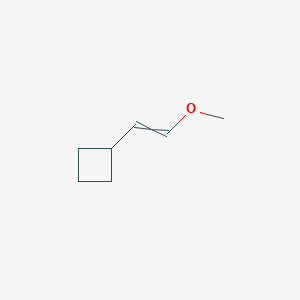
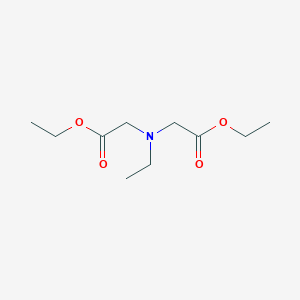
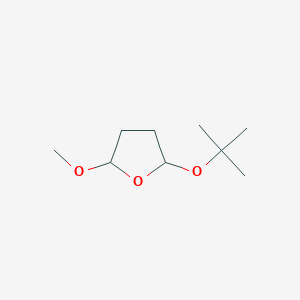
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)

![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
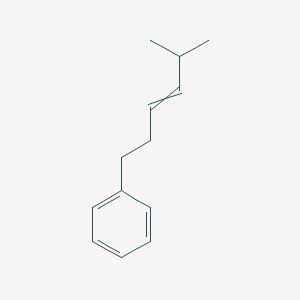
![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
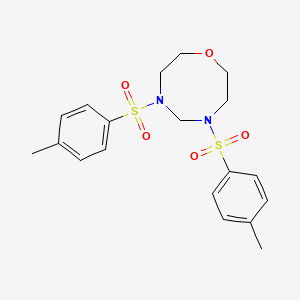
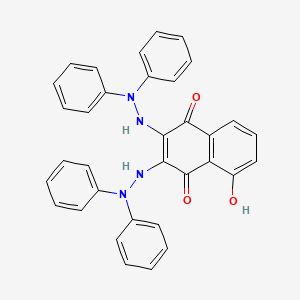
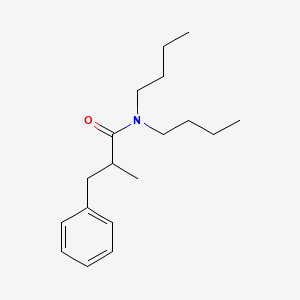
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
